alpha-Amylcinnamaldehyde

Catalog No.
S518091
CAS No.
122-40-7
M.F
C14H18O
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Amylcinnamaldehyde

CAS Number

122-40-7

Product Name

alpha-Amylcinnamaldehyde

IUPAC Name

(2Z)-2-benzylideneheptanal

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11-

InChI Key

HMKKIXGYKWDQSV-KAMYIIQDSA-N

SMILES

CCCCCC(=CC1=CC=CC=C1)C=O

Solubility

Soluble in acetone, carbon tetrachloride
Soluble in 6 volumes of 80% alcohol
Insoluble in water
insoluble in water
miscible (in ethanol)

Synonyms

alpha-Amyl cinnamaldehyde; Amylcinnamal; FEMA No. 2061; Flomine; NSC 6649; NSC6649; NSC-6649;

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O

Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=O

Description

The exact mass of the compound alpha-Amylcinnamaldehyde is 202.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone, carbon tetrachloridesoluble in 6 volumes of 80% alcoholinsoluble in waterinsoluble in watermiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Occurrence and Properties:

  • alpha-Amylcinnamaldehyde is a naturally occurring aromatic compound found in fruits like mango (Mangifera indica) PubChem: .
  • It is a pale yellow to yellow clear liquid with a sweet, floral scent The Fragrance Conservatory: .
  • Research has also identified alpha-Amylcinnamaldehyde as an aroma volatile in black tea ChemicalBook: .

Potential Applications:

  • Limited research suggests alpha-Amylcinnamaldehyde may have properties relevant to scientific fields. However, more in-depth studies are needed.
    • Some studies have explored alpha-Amylcinnamaldehyde as a potential flavoring agent, with short-term feeding studies conducted in rats ChemicalBook: .

Safety Considerations:

  • Research has identified alpha-Amylcinnamaldehyde as a potential skin sensitizer The Fragrance Conservatory: . This means it could cause allergic reactions on the skin, such as redness, bumps, or itching.

alpha-Amylcinnamaldehyde is an organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol. It is known for its jasmine-like odor and is classified as a synthetic fragrance. The compound is also recognized for its potential allergenic properties and is used in allergenic testing . The compound's CAS number is 122-40-7.

The exact mechanism by which AA causes skin sensitization is not fully understood in scientific research. However, it's believed to be related to its interaction with skin proteins. The aromatic structure might trigger an immune response, leading to allergic reactions like redness, itching, and inflammation [].

Typical of aldehydes, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Aldol Condensation: It can participate in aldol condensation reactions, particularly when reacted with other aldehydes or ketones under suitable conditions .
  • Reactions with Nucleophiles: The electrophilic nature of the carbonyl carbon allows it to react with nucleophiles, leading to the formation of alcohols or other derivatives.

The biological activity of alpha-Amylcinnamaldehyde has been studied in various contexts:

  • Toxicological Studies: It has shown potential toxicity to aquatic life, with specific concentrations causing adverse effects on organisms such as Daphnia magna and Danio rerio (zebra fish) .
  • Allergenic Potential: The compound is noted for causing allergic skin reactions in sensitive individuals .
  • Metabolism: In animal studies, alpha-Amylcinnamaldehyde is metabolized primarily through beta-oxidation and cleavage to yield benzoic acid and other metabolites .

alpha-Amylcinnamaldehyde can be synthesized through several methods:

  • Aldol Condensation: This method involves the reaction of heptaldehyde and benzaldehyde in the presence of benzoic acid and proline as catalysts under controlled conditions .
  • Condensation Reactions: Other synthetic routes may involve different aldehydes or ketones combined under specific reaction conditions to yield alpha-Amylcinnamaldehyde.

alpha-Amylcinnamaldehyde finds applications in various industries:

  • Fragrance Industry: It is widely used as a synthetic fragrance ingredient due to its pleasant aroma.
  • Food Industry: Recognized as Generally Regarded As Safe (GRAS) by the United States Food and Drug Administration for flavoring purposes .
  • Cosmetic Products: Used in perfumes and personal care products for its scent.

Research on interaction studies indicates that alpha-Amylcinnamaldehyde may interact with various biological systems:

  • Skin Sensitization Tests: It has been included in studies assessing skin sensitization potential due to its allergenic properties.
  • Chemical Interactions: The compound's reactivity with nucleophiles makes it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Similar Compounds: Comparison

Several compounds are structurally similar to alpha-Amylcinnamaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
alpha-HexylcinnamaldehydeC₁₄H₁₈OSimilar fragrance properties; GRAS status
CinnamaldehydeC₉H₈OParent compound; widely used flavoring agent
BenzylideneacetoneC₁₁H₁₂OUsed in fragrances; distinct structure but similar applications

Uniqueness of alpha-Amylcinnamaldehyde

What sets alpha-Amylcinnamaldehyde apart from its analogs is its specific chain length (heptyl) and the resulting fragrance profile, which contributes uniquely to formulations in perfumery and flavoring. Its potential allergenic properties also necessitate careful consideration in product development compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid, Other Solid; Liquid
Solid
Pale yellowish liquid, strong floral odour suggestive of jasmine

Color/Form

Clear, yellow, oily liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

202.135765193 g/mol

Monoisotopic Mass

202.135765193 g/mol

Boiling Point

284 °C
287.00 to 290.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Density

0.9711 g/cu m at 20 °C
0.962-0.969

LogP

log Kow = 4.70

Odor

Jasmine-like odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06T2G22P2C

GHS Hazard Statements

Aggregated GHS information provided by 2002 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2002 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 2001 of 2002 companies with hazard statement code(s):;
H317 (99.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (98.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

alpha-Amyl cinnamaldehyde is used in allergenic testing.

Vapor Pressure

0.00431 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101365-33-7
122-40-7
1331-92-6

Wikipedia

Jasminaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking

Methods of Manufacturing

By condensation on n-amyl aldehyde with cinnamic aldehyde. This method of condensation of aromatic aldehydes with aliphatic aldehydes has the maximum yield in alpha-amylcinnamic aldehyde with little formation of the inferior homologs. The methyl, ethyl and propyl amylcinnamic aldehyde analogs exhibit a characteristic scent.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Heptanal, 2-(phenylmethylene)-: ACTIVE

Dates

Modify: 2023-08-15
1: Placzek M, Frömel W, Eberlein B, Gilbertz KP, Przybilla B. Evaluation of phototoxic properties of fragrances. Acta Derm Venereol. 2007;87(4):312-6. PubMed PMID: 17598033.
2: Elahi EN, Wright Z, Hinselwood D, Hotchkiss SA, Basketter DA, Pease CK. Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds. Chem Res Toxicol. 2004 Mar;17(3):301-10. PubMed PMID: 15025500.
3: Sieben S, Hertl M, Al Masaoudi T, Merk HF, Blömeke B. Characterization of T cell responses to fragrances. Toxicol Appl Pharmacol. 2001 May 1;172(3):172-8. PubMed PMID: 11312644.
4: Bárány E, Lodén M. Content of fragrance mix ingredients and customer complaints of cosmetic products. Am J Contact Dermat. 2000 Jun;11(2):74-9. PubMed PMID: 10908174.
5: Buckley DA, Wakelin SH, Seed PT, Holloway D, Rycroft RJ, White IR, McFadden JP. The frequency of fragrance allergy in a patch-test population over a 17-year period. Br J Dermatol. 2000 Feb;142(2):279-83. PubMed PMID: 10730761.
6: Rastogi SC, Johansen JD, Menné T. Natural ingredients based cosmetics. Content of selected fragrance sensitizers. Contact Dermatitis. 1996 Jun;34(6):423-6. PubMed PMID: 8879930.
7: Schorr WF. Cinnamic aldehyde allergy. Contact Dermatitis. 1975;1(2):108-11. PubMed PMID: 233871.

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